molecular formula C17H19N3O4 B2628478 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 1171471-54-7

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No. B2628478
CAS RN: 1171471-54-7
M. Wt: 329.356
InChI Key: PEVYCIXPQAMLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Prediction of Biological Activity : A study by Kharchenko et al. (2008) described the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, including compounds similar to the one . The biological activity of these compounds was predicted using the PASS method, indicating potential pharmaceutical applications Kharchenko, Detistov, & Orlov, 2008.

  • Antibacterial Agents Synthesis : Abbasi et al. (2022) synthesized derivatives of 1,4-benzodioxane, like the compound , demonstrating potent antibacterial activity. These compounds were also evaluated for cytotoxicity, showing modest toxicity Abbasi, Irshad, Aziz-Ur-Rehman, Siddiqui, Ali Shah, & Shahid, 2022.

  • Antimicrobial Activity : Krolenko, Vlasov, & Zhuravel (2016) synthesized derivatives containing the 1,2,4-oxadiazole ring, similar to the target compound, and found strong antimicrobial activity. They performed a structure-activity study to understand the antimicrobial effect of these compounds Krolenko, Vlasov, & Zhuravel, 2016.

Chemical Properties and Applications

  • Antioxidant Activity : Tumosienė et al. (2019) explored the antioxidant properties of compounds similar to the one . They found that some synthesized compounds showed potent antioxidant activities, with certain derivatives demonstrating higher activity than ascorbic acid Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019.

  • Structurally Diverse Library Creation : Roman (2013) used a related compound as a starting material to generate a structurally diverse library of compounds. This study highlights the versatility of such compounds in synthesizing a range of chemical derivatives with potential applications Roman, 2013.

  • Plant Growth Stimulation : Pivazyan et al. (2019) reported the synthesis of compounds, including derivatives with the 1,2,4-oxadiazole ring, which exhibited a pronounced plant growth-stimulating effect. This indicates potential agricultural applications of such compounds Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019.

  • Synthesis of Monosubstituted Oxadiazoles : Mickevičius, Vaickelionienė, & Sapijanskaitė (2009) synthesized monosubstituted oxadiazoles, related to the compound , exploring their potential in various chemical reactions and applications Mickevičius, Vaickelionienė, & Sapijanskaitė, 2009.

  • Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities, demonstrating the potential of such compounds in pharmaceutical applications Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012.

  • Anticancer Agents : Redda & Gangapuram (2007) reported the synthesis of 1,3,4-oxadiazole derivatives and their evaluation as potential anticancer agents, indicating the relevance of such compounds in cancer research Redda & Gangapuram, 2007.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-10(2)16-18-17(24-19-16)11-7-15(21)20(9-11)12-3-4-13-14(8-12)23-6-5-22-13/h3-4,8,10-11H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVYCIXPQAMLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.